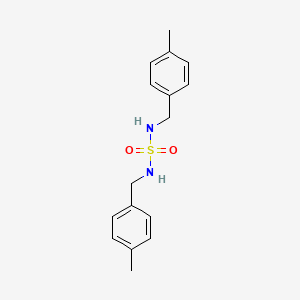

N,N'-bis(4-methylbenzyl)sulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’-bis(4-methylbenzyl)sulfamide” is a chemical compound with the molecular formula C16H20N2O2S . It is used for research purposes.

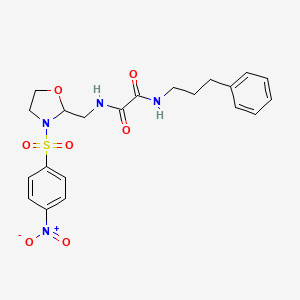

Molecular Structure Analysis

“N,N’-bis(4-methylbenzyl)sulfamide” contains a total of 42 bonds, including 22 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 1 sulfonamide(s) (thio-/dithio-) .Physical And Chemical Properties Analysis

“N,N’-bis(4-methylbenzyl)sulfamide” has a molecular weight of 304.407, a density of 1.2±0.1 g/cm3, and a boiling point of 476.5±55.0 °C at 760 mmHg .Scientific Research Applications

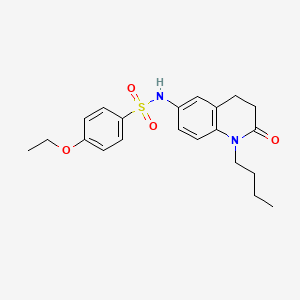

Medicinal Chemistry

As hydrogen-bond donors and acceptors, N,N’-disubstituted sulfamides have been used in a range of applications from medicinal chemistry . In a medicinal chemistry setting, sulfamides can be used as bioisosteres for amides, ureas, and carbamates, and have become more common in the medicinal chemist’s arsenal .

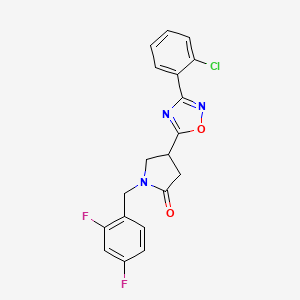

Anion-Binding Catalysis

N,N’-disubstituted sulfamides have also been used in anion-binding catalysis . This is due to their ability to engage in hydrogen bonding as hydrogen-bond donors and acceptors .

Synthesis of Unsymmetrical Sulfamides

The synthesis of unsymmetrical sulfamides is another application of N,N’-disubstituted sulfamides . This process can be achieved via Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry .

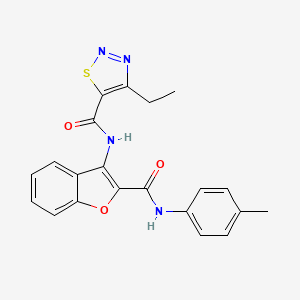

Synthesis of Polysulfamides

Polysulfamides are a virtually unknown type of polymer despite their potential utility in non-covalent dynamic networks . The synthesis of polysulfamides can be achieved via SuFEx click chemistry .

Materials Science

Due to their ability to engage in hydrogen bonding as hydrogen-bond donors and acceptors, N,N’-disubstituted sulfamides have potential utility in non-covalent dynamic networks, an intense area of research in materials science .

Thermal Analysis

Thermal analysis showed that the family of polymers possess high thermal stability and tunable glass transition temperatures .

properties

IUPAC Name |

1-(4-methylphenyl)-N-[(4-methylphenyl)methylsulfamoyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-13-3-7-15(8-4-13)11-17-21(19,20)18-12-16-9-5-14(2)6-10-16/h3-10,17-18H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAKSKRODNNPQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(4-methylbenzyl)sulfamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2691584.png)

![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)

![3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2691596.png)

![3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2691601.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691603.png)

![Diethyl 4-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2691605.png)